2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYGAGSPGDVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as norbornene and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the bicyclic structure.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
BCH serves as a valuable building block in organic synthesis. Its unique bicyclic structure allows it to be utilized in the creation of complex organic molecules and as a chiral auxiliary in asymmetric synthesis. This capability is essential for producing enantiomerically pure compounds, which are crucial in pharmaceuticals.
Biology
Research indicates that BCH acts as an activator of glutamate dehydrogenase (GDH), a mitochondrial enzyme involved in insulin secretion. Studies have demonstrated that BCH can mitigate high-glucose-induced reductions in glucose-stimulated insulin secretion (GSIS) and improve β-cell integrity in diabetic models .
Table 1: Biological Effects of BCH
Medicine
BCH is being explored for its potential therapeutic applications, particularly in diabetes management. Its role in enhancing insulin secretion and protecting pancreatic β-cells positions it as a candidate for drug development aimed at treating type 2 diabetes .
Case Study: Impact on Diabetic Models
In a controlled study involving diabetic db/db mice, BCH was administered at a dosage of 0.7 g/kg every other day for six weeks. Results indicated significant improvements in blood glucose levels and preservation of β-cell function compared to the placebo group .
Industry
The compound is also utilized in the production of specialty chemicals and materials with unique properties, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the amino group.
2-Amino-2-norbornanecarboxylic acid: Another related compound with a similar core structure but different functional groups.
N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound features a protected amino group and is used in peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various research and industrial applications.
Biological Activity
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, commonly referred to as ABH hydrochloride, is a bicyclic compound notable for its potential biological activities, particularly as an inhibitor of the L-type amino acid transporter 1 (LAT1). This compound is synthesized through various methods and exhibits significant implications in medicinal chemistry, particularly in cancer therapy and neurodegenerative diseases.
- Molecular Formula : CHClNO
- Molecular Weight : 191.66 g/mol
- CAS Number : 2253632-91-4
Biological Activity Overview
ABH hydrochloride has been investigated for its role in inhibiting LAT1, which is crucial for amino acid transport across cell membranes. This inhibition can lead to various physiological effects, making it a candidate for therapeutic applications.
Key Biological Activities:
- Inhibition of LAT1 :
- Effects on Neurodegenerative Diseases :
- Impact on Insulin Secretion :
Synthesis Methods
The synthesis of ABH hydrochloride has been explored through several approaches:
- Stereoselective Synthesis : A method involving substrate-controlled α-carboxylation of norbornene monoester yields high diastereoselectivity, producing the desired amino acid derivatives efficiently .
- Facile Synthetic Routes : Recent advancements have introduced new synthetic pathways that improve yield and selectivity for the desired stereoisomers of aminobicyclic compounds .
Case Studies and Research Findings
Several studies highlight the biological significance of ABH hydrochloride:
Q & A
Q. What are the established synthetic routes for 2-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, and how do they compare in yield and enantioselectivity?
The primary method involves organocatalytic formal [4+2] cycloaddition reactions, enabling enantioselective synthesis under mild conditions. For example, chiral bicyclic frameworks can be constructed using norbornene derivatives and amine catalysts, achieving >90% enantiomeric excess (ee) in optimized protocols . Alternative routes, such as reductive amination of ketone precursors, may offer higher yields (70–85%) but lower stereocontrol. Researchers should prioritize reaction conditions (solvent, catalyst loading, temperature) based on target purity and scalability.
Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral purity?
- NMR Spectroscopy : and NMR confirm bicyclic backbone integrity and amine/carboxylic acid proton environments .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for enantiomeric derivatives.
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 190.1 for CHClNO).
Q. How should researchers handle and store this compound to prevent degradation?
Store under inert atmosphere (argon) at –20°C to minimize hydrolysis of the hydrochloride salt. Desiccate to avoid hygroscopic decomposition. Short-term stability tests show <5% degradation over 6 months when stored in amber vials with molecular sieves .
Advanced Research Questions
Q. What strategies enhance enantioselectivity in asymmetric syntheses of bicyclo[2.2.1]heptane derivatives?
Organocatalysts like cinchona alkaloids or thiourea derivatives induce high ee via hydrogen-bonding interactions with intermediates. For example, Jørgensen-Hayashi catalysts achieve 95% ee in [4+2] cycloadditions by stabilizing enolate transition states . Kinetic resolution during crystallization or enzymatic desymmetrization of prochiral intermediates are alternative approaches.
Q. How can this compound be utilized in covalent protein labeling or drug discovery?
Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid serve as precursors for alkenyl nitrile electrophiles, which undergo Michael additions with cysteine residues for site-specific protein modification . In drug discovery, the bicyclic scaffold mimics rigid peptide backbones, improving target binding affinity in protease inhibitors or GPCR modulators.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions often arise from dynamic effects (e.g., ring-flipping in bicyclic systems) or solvent-dependent conformational equilibria. Variable-temperature NMR (VT-NMR) between –40°C and 25°C can "freeze" conformers for analysis. Computational modeling (DFT or MD simulations) helps assign peaks by predicting coupling constants and shielding effects .
Q. What methodologies optimize reaction yields in scale-up syntheses?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic cycloadditions.
- Microwave Assistance : Reduces reaction times (e.g., from 24h to 2h) for key steps like reductive amination.
- Design of Experiments (DoE) : Identifies critical parameters (catalyst loading, stoichiometry) for robustness .
Q. How does pH affect the stability of the hydrochloride salt in aqueous solutions?
Below pH 3, the amine remains protonated, preventing precipitation. Above pH 5, freebase formation risks solubility loss. Buffered solutions (pH 2.5–4.0, e.g., citrate or phosphate) maintain stability for 48h at 4°C, as shown in accelerated degradation studies .
Q. What computational tools predict the compound’s reactivity in novel reaction pathways?
DFT calculations (B3LYP/6-31G*) model transition states for cycloadditions or nucleophilic attacks. Software like Gaussian or ORCA identifies reactive sites (e.g., amine group nucleophilicity) and predicts regioselectivity in derivatization reactions .
Q. How can structural analogs be designed to improve bioavailability while retaining bioactivity?
Introduce polar groups (e.g., hydroxyls) at non-bridging carbons to enhance solubility without distorting the bicyclic core. Pro-drug strategies (e.g., esterification of the carboxylic acid) improve membrane permeability, as demonstrated in analogs with 10-fold higher Caco-2 permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
